Citreoviridin-13C23

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H30O6 |

|---|---|

Molecular Weight |

425.31 g/mol |

IUPAC Name |

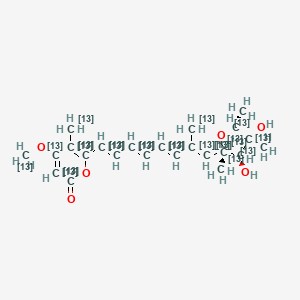

6-[(1E,3E,5E,7E)-8-[(2S,3R,4R,5R)-3,4-dihydroxy-2,4,5-tri((113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-7-(113C)methyl(1,2,3,4,5,6,7,8-13C8)octa-1,3,5,7-tetraenyl]-4-(113C)methoxy-5-(113C)methyl(2,3,4,5,6-13C5)pyran-2-one |

InChI |

InChI=1S/C23H30O6/c1-15(14-22(4)21(25)23(5,26)17(3)29-22)11-9-7-8-10-12-18-16(2)19(27-6)13-20(24)28-18/h7-14,17,21,25-26H,1-6H3/b8-7+,11-9+,12-10+,15-14+/t17-,21+,22+,23+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1 |

InChI Key |

JLSVDPQAIKFBTO-GDXHUPMCSA-N |

Isomeric SMILES |

[13CH3][13C@@H]1[13C@]([13C@H]([13C@](O1)([13CH3])/[13CH]=[13C](\[13CH3])/[13CH]=[13CH]/[13CH]=[13CH]/[13CH]=[13CH]/[13C]2=[13C]([13C](=[13CH][13C](=O)O2)O[13CH3])[13CH3])O)([13CH3])O |

Canonical SMILES |

CC1C(C(C(O1)(C)C=C(C)C=CC=CC=CC2=C(C(=CC(=O)O2)OC)C)O)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

Citreoviridin-13C23 chemical structure and properties

A Comprehensive Technical Guide to Citreoviridin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of Citreoviridin. While this document focuses on the naturally occurring compound, information regarding the isotopically labeled "Citreoviridin-13C23" is extrapolated and discussed in the context of its potential applications in research. This compound refers to Citreoviridin in which all 23 carbon atoms are the heavy isotope ¹³C. This labeling is invaluable for metabolic studies and advanced nuclear magnetic resonance (NMR) spectroscopy, allowing for precise tracking and structural analysis of the molecule in biological systems.

Chemical Structure and Properties

Citreoviridin is a mycotoxin produced by several species of Penicillium and Aspergillus fungi.[1] It is a polyketide with a complex structure featuring a pyran-2-one ring and a conjugated polyene chain attached to a substituted tetrahydrofuran ring.

Note on this compound: The primary difference between Citreoviridin and this compound is their molecular weight. The presence of 23 ¹³C atoms instead of ¹²C atoms significantly increases the mass of the molecule, a property leveraged in mass spectrometry-based tracer studies.

Table 1: Chemical and Physical Properties of Citreoviridin

| Property | Value | Source |

| IUPAC Name | 6-[(1E,3E,5E,7E)-8-[(2S,3R,4R,5R)-3,4-dihydroxy-2,4,5-trimethyloxolan-2-yl]-7-methylocta-1,3,5,7-tetraenyl]-4-methoxy-5-methylpyran-2-one | [1][2] |

| Molecular Formula | C₂₃H₃₀O₆ | [1][2] |

| Molar Mass (Citreoviridin) | 402.487 g/mol | |

| Molar Mass (this compound) | Approx. 425.48 g/mol | Calculated |

| CAS Number | 25425-12-1 | |

| Appearance | Crystalline solid | |

| Solubility | DMSO: 10 mg/mL, Ethanol: 10 mg/mL | |

| UV Absorption Maxima (λmax) | 236, 295, 389 nm |

Biological Activity and Mechanism of Action

Citreoviridin is a potent inhibitor of mitochondrial ATP synthase, which disrupts cellular energy production. This inhibition is a key factor in its toxicity. Recent studies have elucidated its effects on various cellular signaling pathways, highlighting its potential as a tool for cancer research.

Inhibition of mTOR Signaling

Citreoviridin has been shown to inhibit the mTOR (mechanistic target of rapamycin) signaling pathway in HeLa cancer cells. The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.

Induction of Autophagy and Apoptosis

Research indicates that Citreoviridin can induce myocardial apoptosis through the PPAR-γ-mTORC2-mediated autophagic pathway. It has been found to induce apoptosis through a lysosomal-mitochondrial axis in cardiomyocytes.

Cell Cycle Arrest

Citreoviridin can induce G0-G1 phase arrest in HeLa cells, further contributing to its antiproliferative effects.

Table 2: Quantitative Biological Activity Data for Citreoviridin

| Parameter | Value | Cell Line/System | Source |

| IC₅₀ (HepG2) | 7.3 µg/mL | HepG2 | |

| Kᵢ (Soluble ATPase) | 4.1 µM | - | |

| Kᵢ (ADP-stimulated respiration) | 0.15 µM | Isolated rat liver mitochondria | |

| Kᵢ (ATP-driven NAD⁺ reduction) | 2 µM | - |

Experimental Protocols

Fermentation and Isolation of Citreoviridin

This protocol describes the general method for obtaining Citreoviridin from Penicillium citreonigrum.

Workflow for Citreoviridin Production and Isolation

References

The Synthesis and Biosynthesis of Citreoviridin-13C23: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citreoviridin is a mycotoxin produced by several species of Penicillium and Aspergillus fungi, known for its neurotoxic properties and its role in the "yellow rice" disease, which has been linked to cardiac beriberi.[1][2] Its complex chemical structure, featuring a polyene chain, an α-pyrone ring, and a dihydroxytetrahydrofuran moiety, has made it a subject of interest for both biosynthetic and synthetic chemists.[3][4] Furthermore, the availability of isotopically labeled forms of citreoviridin, such as Citreoviridin-13C23, is invaluable for metabolic studies, toxicokinetic analyses, and as internal standards in quantitative analytical methods.[5] This technical guide provides a comprehensive overview of the biosynthesis and chemical synthesis of citreoviridin, with a focus on the potential pathways for producing this compound.

Biosynthesis of Citreoviridin

The biosynthesis of citreoviridin is orchestrated by a conserved gene cluster found in producing organisms like Aspergillus terreus and Penicillium citreonigrum. This cluster contains four key genes—ctvA, ctvB, ctvC, and ctvD—that work in concert to assemble the molecule from simple precursors.

The biosynthetic pathway commences with the highly reducing polyketide synthase (HR-PKS) encoded by the ctvA gene. This enzyme utilizes acetyl-CoA as a starter unit and eight molecules of malonyl-CoA as extender units to construct the polyketide backbone. The subsequent steps involve a series of enzymatic modifications, including methylation, oxidation, and cyclization, catalyzed by the products of ctvB (methyltransferase), ctvC (flavin-dependent monooxygenase), and ctvD (hydrolase), to yield the final citreoviridin structure.

Proposed Biosynthetic Pathway for this compound

The production of fully labeled this compound through biosynthesis would necessitate the feeding of the fungal culture with 13C-labeled precursors. Given that the entire carbon skeleton is derived from acetyl-CoA and malonyl-CoA, providing universally labeled [U-13C]-glucose to the culture medium would be an effective strategy. The fungal metabolism would convert the labeled glucose into labeled acetyl-CoA and malonyl-CoA, which would then be incorporated into the citreoviridin molecule by the biosynthetic machinery.

Chemical Synthesis of Citreoviridin

The total chemical synthesis of citreoviridin has been achieved, providing an alternative route to this complex natural product. These synthetic strategies typically involve a convergent approach, where the three main structural components—the polyene chain, the α-pyrone ring, and the dihydroxytetrahydrofuran ring—are synthesized separately and then coupled together.

A key challenge in the total synthesis of citreoviridin is the stereoselective construction of the highly substituted dihydroxytetrahydrofuran ring. Various strategies have been employed to address this, including asymmetric dihydroxylation and substrate-controlled cyclization reactions. The synthesis of the polyene fragment often relies on Wittig-type olefination reactions to establish the correct geometry of the double bonds. Finally, the α-pyrone ring is typically introduced in the later stages of the synthesis.

Proposed Chemical Synthesis of this compound

A plausible strategy for the chemical synthesis of this compound would involve the use of 13C-labeled building blocks for the construction of the carbon skeleton. For instance, the synthesis could start from simple, commercially available 13C-labeled precursors, which are then elaborated into the key fragments of the molecule. The specific positions of the 13C labels could be strategically chosen to facilitate NMR studies or other analytical applications.

Quantitative Data

The production of citreoviridin by fungal fermentation can vary significantly depending on the fungal strain, culture medium, and growth conditions. The following tables summarize some reported quantitative data on citreoviridin production.

Table 1: Citreoviridin Production by Penicillium citreonigrum

| Culture Conditions | Crude Extract (g) | Estimated Citreoviridin (g) | Yield from Crude Extract (%) |

| 48 flasks (500 mL YES medium, 8 days, 25°C) | 15.3 | 5.54 | 36.2 |

Table 2: Purification of Citreoviridin from P. citreonigrum Crude Extract

| Purification Step | Input | Output (Purified Citreoviridin) | Yield (%) |

| Semi-preparative HPLC | 15.3 g crude extract | 3.25 g | 27.1 |

Experimental Protocols

Biosynthetic Production and Purification of Citreoviridin

This protocol is adapted from the work of da Rocha et al. (2015).

1. Fungal Culture and Citreoviridin Production:

-

Inoculate Penicillium citreonigrum into 500 mL of Yeast Extract Sucrose (YES) liquid medium.

-

Incubate the culture for 8 days at 25°C.

2. Extraction:

-

Separate the mycelium from the liquid medium by filtration.

-

Extract both the mycelium and the liquid medium with chloroform.

-

Combine the chloroform extracts and evaporate to dryness to obtain the crude extract.

3. Purification:

-

Dissolve the crude extract in a suitable solvent (e.g., methanol:water).

-

Purify the citreoviridin from the crude extract using semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

-

Monitor the elution of citreoviridin at 385 nm.

-

Collect the fractions containing citreoviridin and concentrate them to obtain the purified compound.

4. Characterization:

-

Confirm the identity and purity of the isolated citreoviridin using techniques such as UV/VIS spectroscopy, FT-IR, 1H- and 13C-NMR, and LC-MS/MS.

General Approach for Total Chemical Synthesis

The total synthesis of citreoviridin is a complex, multi-step process. A generalized workflow is presented below, based on published synthetic routes.

1. Synthesis of the Dihydroxytetrahydrofuran Fragment:

-

This typically involves a stereoselective synthesis starting from a chiral precursor. Key steps may include asymmetric epoxidation or dihydroxylation to install the required stereocenters.

2. Synthesis of the Polyene Fragment:

-

The polyene chain is constructed using iterative olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, to control the geometry of the double bonds.

3. Synthesis of the α-Pyrone Fragment:

-

The α-pyrone ring can be synthesized through various methods, including the condensation of a β-ketoester with an α,β-unsaturated aldehyde.

4. Fragment Coupling and Final Steps:

-

The three fragments are coupled together in a convergent manner. This often involves a Wittig-type reaction to connect the polyene and tetrahydrofuran fragments, followed by the attachment of the α-pyrone ring.

-

Final deprotection steps are then carried out to yield the natural product.

Conclusion

The synthesis and biosynthesis of citreoviridin, and particularly its isotopically labeled form, this compound, are of significant interest to the scientific community. The elucidation of the biosynthetic pathway provides a basis for producing labeled compounds through fermentation with labeled precursors. Concurrently, the achievements in total chemical synthesis offer a flexible and controlled route to citreoviridin and its analogs. The availability of this compound will undoubtedly facilitate further research into the toxicology, metabolism, and mode of action of this important mycotoxin, ultimately contributing to the development of better detection methods and mitigation strategies.

References

- 1. Purification and full characterisation of citreoviridin produced by Penicillium citreonigrum in yeast extract sucrose (YES) medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Whole Genome Analysis Revealed the Genes Responsible for Citreoviridin Biosynthesis in Penicillium citreonigrum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total synthesis of (±)-citreoviral, based on a biogenetic model, and formal synthesis of (±)-citreoviridin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Citreoviridin - Wikipedia [en.wikipedia.org]

- 5. Large-scale total synthesis of 13C3-labeled citrinin and its metabolite dihydrocitrinone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Difference: A Technical Guide to Citreoviridin and its Stable Isotope-Labeled Analog, Citreoviridin-13C23

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Citreoviridin, a mycotoxin known for its neurotoxic properties, and its isotopically labeled counterpart, Citreoviridin-13C23. The primary focus is to elucidate the fundamental differences between these two molecules and to highlight the critical role of this compound as an internal standard in analytical and research applications. While Citreoviridin is a subject of toxicological concern, its labeled form is an invaluable tool for accurate quantification and metabolic studies, essential for food safety, environmental monitoring, and pharmaceutical research.

Core Concepts: Native vs. Isotope-Labeled Compounds

Citreoviridin is a naturally occurring mycotoxin produced by several species of Penicillium and Aspergillus fungi.[1][2] Its chemical formula is C23H30O6.[1] this compound, on the other hand, is a synthetic analog of Citreoviridin in which every carbon atom has been replaced with its stable, heavier isotope, carbon-13 (¹³C). This substitution results in a molecule that is chemically identical to its native counterpart but has a greater molecular weight. This mass difference is the key to its utility in analytical chemistry, particularly in mass spectrometry-based methods.[][4]

The core principle behind using a stable isotope-labeled internal standard is to provide a reference compound that behaves identically to the analyte of interest during sample preparation, chromatography, and ionization in the mass spectrometer. Because the labeled standard is added to the sample at a known concentration at the beginning of the analytical process, any loss of analyte during extraction or variations in instrument response can be accurately corrected for by measuring the ratio of the native analyte to the labeled standard.

Data Presentation: A Comparative Analysis

The fundamental differences and similarities between Citreoviridin and this compound are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Citreoviridin | This compound | Rationale for Difference |

| Molecular Formula | C23H30O6 | ¹³C23H30O6 | Isotopic substitution of all 23 carbon atoms. |

| Molar Mass | 402.49 g/mol | 425.49 g/mol (approx.) | Increased mass due to the presence of 23 ¹³C isotopes instead of ¹²C. |

| Chemical Reactivity | Identical | Identical | Isotopes of an element have the same electron configuration and thus the same chemical properties. |

| Chromatographic Retention Time | Identical | Identical | The substitution of ¹²C with ¹³C has a negligible effect on the polarity and intermolecular forces that govern chromatographic separation. |

| Mass Spectrum (m/z) | Distinct | Distinct | The mass-to-charge ratio will be significantly different, allowing for clear differentiation by a mass spectrometer. |

| Solubility | Soluble in ethanol, methanol, DMSO | Expected to be identical | Solubility is determined by the molecular structure and polarity, which are unchanged by isotopic substitution. |

Table 2: Application and Functionality

| Aspect | Citreoviridin | This compound |

| Primary Role | Analyte of interest; mycotoxin. | Internal standard for quantification. |

| Use in Research | Studying toxicology, biological pathways, and as a potential therapeutic agent. | Improving accuracy and precision of Citreoviridin quantification in complex matrices. |

| Source | Natural product from fungi. | Synthetically produced. |

| Quantification | Measured against a calibration curve or an internal standard. | Added at a known concentration to samples and standards. |

Experimental Protocols

Protocol 1: Quantification of Citreoviridin in a Cereal Matrix using Stable Isotope Dilution Assay (SIDA) with LC-MS/MS

This protocol outlines a typical workflow for the accurate quantification of Citreoviridin in a complex matrix like corn or rice flour, using this compound as an internal standard.

1. Materials and Reagents:

-

Citreoviridin analytical standard

-

This compound internal standard solution (e.g., 1 µg/mL in methanol)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Homogenized and dried cereal sample

2. Sample Preparation and Extraction:

-

Weigh 5 g of the homogenized cereal sample into a 50 mL polypropylene centrifuge tube.

-

Add a precise volume of the this compound internal standard solution (e.g., 50 µL of 1 µg/mL solution) to the sample. This is the spiking step.

-

Add 20 mL of an extraction solvent (e.g., acetonitrile/water 80:20 v/v).

-

Vortex vigorously for 1 minute, then shake for 30 minutes on a mechanical shaker.

-

Centrifuge the sample at 4,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Take a 1 mL aliquot of the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., methanol/water 50:50 v/v with 0.1% formic acid).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient to separate Citreoviridin from matrix interferences (e.g., start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Citreoviridin: Monitor at least two transitions (e.g., precursor ion [M+H]⁺ → product ion 1, precursor ion [M+H]⁺ → product ion 2).

-

This compound: Monitor the corresponding transitions for the labeled compound (e.g., [M+23+H]⁺ → product ion 1', [M+23+H]⁺ → product ion 2').

-

-

4. Quantification:

-

A calibration curve is prepared using known concentrations of the native Citreoviridin standard, with each calibration point also spiked with the same amount of this compound internal standard as the samples.

-

The concentration of Citreoviridin in the sample is calculated based on the ratio of the peak area of the native analyte to the peak area of the labeled internal standard, interpolated from the calibration curve.

Protocol 2: General Method for Biosynthesis of Uniformly ¹³C-Labeled Mycotoxins

While chemical synthesis of fully labeled complex molecules is challenging, a common approach for producing uniformly ¹³C-labeled natural products is through biosynthesis.

-

Culture Preparation: Prepare a suitable liquid culture medium for the mycotoxin-producing fungus (e.g., Penicillium citreonigrum).

-

Isotope Incorporation: The primary carbon source in the medium (e.g., glucose) is replaced with its uniformly ¹³C-labeled counterpart (U-¹³C-glucose).

-

Fermentation: Inoculate the ¹³C-enriched medium with the fungal culture and allow it to grow under optimal conditions for mycotoxin production. The fungus will metabolize the ¹³C-glucose and incorporate the ¹³C atoms into its secondary metabolites, including Citreoviridin.

-

Extraction and Purification: After the fermentation period, the this compound is extracted from the culture broth and/or mycelia using organic solvents.

-

Purification: The crude extract is then purified using chromatographic techniques (e.g., column chromatography, preparative HPLC) to isolate the pure this compound.

-

Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and isotopic enrichment, and by NMR to confirm its structure.

Mandatory Visualizations

Caption: Workflow for Citreoviridin quantification using SIDA LC-MS/MS.

References

Citreoviridin: A Technical Guide on its Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract: Citreoviridin is a mycotoxin produced by several species of Penicillium and Aspergillus fungi, commonly found on staple grains like rice and corn.[1][2][3] Its toxicological profile is of significant interest due to its association with severe health conditions, including cardiac beriberi.[1][4] The primary molecular target of Citreoviridin is the mitochondrial F1Fo-ATP synthase, a critical enzyme in cellular energy production. This guide provides an in-depth analysis of Citreoviridin's mechanism of action, detailing its interaction with ATP synthase and the downstream signaling pathways that lead to cellular toxicity and apoptosis. It summarizes key quantitative data and provides representative experimental protocols for studying its effects.

Core Mechanism: Inhibition of Mitochondrial F1Fo-ATP Synthase

The principal mechanism of Citreoviridin's toxicity is its potent and specific inhibition of the mitochondrial F1Fo-ATP synthase (also known as Complex V). This enzyme is responsible for the synthesis of ATP from ADP and inorganic phosphate, driven by the proton gradient established by the electron transport chain.

Citreoviridin targets the soluble F1 subcomplex of the enzyme, specifically binding to the β-subunit. This binding event obstructs the conformational changes necessary for both ATP synthesis and hydrolysis. Studies have shown that Citreoviridin acts as a noncompetitive inhibitor of ATP synthesis and an uncompetitive inhibitor of ATP hydrolysis. Although it shares a target subunit with another mycotoxin, aurovertin, evidence suggests they bind to distinct sites, as their binding is non-competitive.

The inhibition of ATP synthase by Citreoviridin leads to a cascade of mitochondrial dysfunctions:

-

Depletion of Cellular ATP: The most direct consequence is a rapid decrease in the cell's primary energy currency.

-

Inhibition of ADP-stimulated Respiration: The coupling between oxygen consumption and ATP synthesis is disrupted.

-

Inhibition of ATP-driven Processes: Energy-linked reactions such as the ATP-driven reduction of NAD+ by succinate are also inhibited.

Notably, some studies suggest that ectopic ATP synthase, found on the surface of cells, is more sensitive to Citreoviridin than the mitochondrial enzyme, particularly in cardiomyocyte and certain cancer cell lines. This differential sensitivity may contribute to its specific toxicological and potential anti-cancer effects.

Downstream Cellular Effects and Signaling Pathways

The disruption of cellular energy homeostasis by Citreoviridin triggers several downstream signaling cascades, culminating in oxidative stress, cell cycle arrest, and apoptosis. The specific pathways can vary depending on the cell type.

In neuronal-like cells, such as rat pheochromocytoma (PC-12) cells, Citreoviridin induces apoptosis primarily through pathways linked to oxidative stress and inflammation.

-

Oxidative Stress: Treatment with Citreoviridin leads to a significant increase in intracellular reactive oxygen species (ROS). This is accompanied by a rise in malondialdehyde (a marker of lipid peroxidation) and a depletion of glutathione (a key antioxidant).

-

Inflammatory Response: The toxin also elevates the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β).

-

DNA Damage and Cell Cycle Arrest: The resulting cellular stress and DNA damage lead to the upregulation of Growth Arrest and DNA Damage-inducible protein 45 alpha (GADD45α) and the cyclin-dependent kinase inhibitor p21. These proteins play a crucial role in halting the cell cycle to allow for DNA repair, or, if the damage is too severe, initiating apoptosis.

Citreoviridin is a known cardiotoxin, and its effects on cardiomyocytes are mediated by a distinct signaling pathway involving the peroxisome proliferator-activated receptor-gamma (PPAR-γ) and the mechanistic target of rapamycin complex 2 (mTORC2).

-

Inhibition of PPAR-γ: In H9c2 cardiomyocytes, Citreoviridin inhibits the transcriptional activity of PPAR-γ, a key regulator of lipid metabolism and inflammation.

-

Modulation of mTORC2 and Autophagy: The inhibition of PPAR-γ subsequently impacts the mTORC2 signaling complex and stimulates autophagy. While autophagy is typically a cell survival mechanism, its overstimulation in this context contributes to cell death.

-

Lysosomal-Mitochondrial Apoptosis: This pathway ultimately triggers apoptosis through the lysosomal-mitochondrial axis, involving lysosomal membrane permeabilization and the release of catastrophic enzymes.

Note on Citreoviridin-13C23

The user-specified "this compound" refers to a stable isotope-labeled version of the molecule, where all 23 carbon atoms are the heavy isotope, carbon-13. The core mechanism of action, toxicity, and elicited signaling pathways of this compound are identical to those of the unlabeled (native) compound. The isotopic labeling does not alter its chemical reactivity or biological targets.

The primary application of such labeled compounds is in quantitative and tracer studies, for example:

-

Quantitative Mass Spectrometry: Used as an internal standard for accurate quantification of native Citreoviridin in complex biological or environmental samples.

-

Metabolic Fate and Pharmacokinetic Studies: Allows researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of the molecule in vivo without interference from endogenous compounds.

Quantitative Data Summary

The following tables summarize key quantitative parameters reported for Citreoviridin across various experimental systems.

Table 1: Inhibitory and Binding Constants

| Parameter | System/Assay | Value (µM) | Reference(s) |

|---|---|---|---|

| KD | Citreoviridin-ATPase Complex (Ox Heart) | 0.5 - 4.2 | |

| KD | Citreoviridin-ATPase Complex (Rat Liver) | 0.15 | |

| KD | Soluble Mitochondrial ATPase | 4.1 |

| KD | ATP-driven reduction of NAD+ by succinate | 2.0 | |

Table 2: Cytotoxicity and Lethality Data

| Parameter | Organism/Cell Line | Value | Reference(s) |

|---|---|---|---|

| IC50 (Apoptosis) | HeLa Cells | 0.7 µM | |

| LD50 (Oral) | 1-day-old Chickens | 37.5 mg/kg | |

| LD50 (Intravenous) | Rabbit | ≥ 5 mg/kg |

| LD50 (Subcutaneous) | Mice | 3.6 - 11.8 mg/kg | |

Experimental Protocols

The following are generalized, representative protocols for key experiments used to elucidate the mechanism of action of Citreoviridin. Specific concentrations, incubation times, and reagents may vary based on the cell line and experimental goals.

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.

-

Cell Seeding: Seed cells (e.g., PC-12, H9c2) in a 96-well plate at a density of 1x104 to 1x105 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of Citreoviridin (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48 hours).

-

MTT Addition: Remove the treatment medium. Add 100 µL of fresh serum-free medium and 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C in a CO2 incubator, allowing formazan crystals to form.

-

Solubilization: Add 100-150 µL of a solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

This assay measures the rate of ATP hydrolysis by isolated mitochondria or the purified F1Fo-ATP synthase enzyme, quantifying the release of inorganic phosphate (Pi).

-

Mitochondria Isolation: Isolate mitochondria from cells or tissues (e.g., rat liver) via differential centrifugation using an appropriate homogenization buffer (e.g., 225 mM mannitol, 75 mM sucrose, 0.1 mM EDTA, 10 mM Tris-HCl pH 7.2). Determine protein concentration using a standard method (e.g., Bradford assay).

-

Reaction Setup: Prepare an assay medium (e.g., 200 mM sucrose, 10 mM KCl, 50 mM Tris-HCl, 100 µM EDTA-KOH, pH 7.5). In a microplate or cuvette, add the assay medium, the mitochondrial sample, and various concentrations of Citreoviridin.

-

Initiate Reaction: Start the reaction by adding a final concentration of 1 mM ATP.

-

Incubation: Incubate at a controlled temperature (e.g., 30°C or 37°C) for a set time (e.g., 10-15 minutes).

-

Stop Reaction & Measure Phosphate: Stop the reaction (e.g., by adding a solution containing malachite green and ammonium molybdate). Measure the amount of released inorganic phosphate (Pi) spectrophotometrically by reading the absorbance at a wavelength such as 620-660 nm.

-

Controls: Include a negative control without ATP and a positive inhibition control with a known ATPase inhibitor like oligomycin.

This technique is used to detect and quantify the expression levels of specific proteins, such as GADD45α and p21, in cell lysates.

-

Cell Lysis: After treating cells with Citreoviridin, wash them with cold PBS and lyse them on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel (a 12% gel is suitable for the small p21 protein). Run the gel to separate proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). For small proteins like p21, a shorter transfer time (e.g., 60-90 minutes) is recommended to prevent over-transfer.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for GADD45α and p21 (and a loading control like β-actin) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

References

- 1. Citreoviridin - Wikipedia [en.wikipedia.org]

- 2. Whole Genome Analysis Revealed the Genes Responsible for Citreoviridin Biosynthesis in Penicillium citreonigrum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Whole Genome Analysis Revealed the Genes Responsible for Citreoviridin Biosynthesis in Penicillium citreonigrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The In Vivo and In Vitro Toxicokinetics of Citreoviridin Extracted from Penicillium citreonigrum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity and Toxicity of Citreoviridin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citreoviridin is a mycotoxin produced by several species of fungi, including Penicillium citreonigrum, Aspergillus terreus, and Eupenicillium ochrosalmoneum.[1] It is a potent inhibitor of mitochondrial ATP synthase, the enzyme responsible for the majority of cellular ATP production. This inhibition is the primary mechanism behind its significant biological activity and toxicity. This guide provides a comprehensive overview of the known biological effects and toxicological profile of Citreoviridin.

It is important to note that "Citreoviridin-13C23" refers to an isotopically labeled form of Citreoviridin, where all 23 carbon atoms are the carbon-13 isotope.[2] This labeling is a common practice in research for tracing the molecule in metabolic and pharmacokinetic studies. The biological activity and toxicity of this compound are expected to be identical to that of the unlabeled compound. Therefore, the information presented in this guide is applicable to both forms.

Biological Activity and Mechanism of Action

The primary biological activity of Citreoviridin stems from its potent and specific inhibition of mitochondrial F1F0-ATP synthase. It binds to the β-subunit of the F1 particle, disrupting the enzyme's catalytic cycle and halting the synthesis of ATP. This disruption of cellular energy production leads to a cascade of downstream effects, ultimately resulting in the observed toxicity.

Toxicity Profile

Citreoviridin exhibits a range of toxic effects, primarily targeting the central nervous system and the cardiovascular system. Its toxicity has been associated with human diseases such as acute cardiac beriberi and Keshan disease, a congestive cardiomyopathy.[3]

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the toxicity of Citreoviridin.

Table 1: Acute Toxicity of Citreoviridin in Animal Models

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Mouse | Subcutaneous | 3.6 - 11.8 | [4] |

| Mouse | Intraperitoneal | 7.5 | [4] |

Table 2: In Vitro Cytotoxicity of Citreoviridin

| Cell Line | Assay | Endpoint | IC50 | Reference |

| H9c2 (rat cardiomyocytes) | Not specified | Apoptosis | Not specified | |

| HepG2 (human liver cancer) | Not specified | Triglyceride accumulation | Not specified |

Signaling Pathways Affected by Citreoviridin

Recent research has elucidated the involvement of specific signaling pathways in Citreoviridin-induced cardiotoxicity. A key pathway identified is the PPAR-γ-mTORC2 signaling axis . Citreoviridin has been shown to inhibit the transcriptional activity of peroxisome proliferator-activated receptor-gamma (PPAR-γ). This inhibition, in turn, affects the mechanistic target of rapamycin complex 2 (mTORC2), leading to downstream effects on autophagy and apoptosis in cardiomyocytes.

Signaling Pathway Diagram

References

Citreoviridin-13C23: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Citreoviridin-13C23, a uniformly carbon-13 labeled isotopologue of the mycotoxin Citreoviridin. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its properties, mechanism of action, and relevant experimental protocols.

Core Data Presentation

The following table summarizes the key quantitative data for Citreoviridin and its 13C-labeled counterpart.

| Property | Citreoviridin | This compound | Data Source |

| CAS Number | 25425-12-1 | 25425-12-1 (for the unlabeled compound) | PubChem[1], Cayman Chemical[2] |

| Molecular Formula | C₂₃H₃₀O₆ | ¹³C₂₃H₃₀O₆ | PubChem[1] |

| Molecular Weight | 402.48 g/mol | 425.49 g/mol | LKT Labs[3], Calculated |

Note: The molecular weight of this compound is calculated based on the atomic masses of Carbon-13 (13.00335 u), Hydrogen-1 (~1.008 u), and Oxygen-16 (~15.995 u).

Mechanism of Action: Inhibition of Mitochondrial ATP Synthase

Citreoviridin is a potent and specific inhibitor of the mitochondrial F1F0-ATP synthase (also known as Complex V). Its primary mechanism of action involves binding to the β subunit of the F1 particle of the ATP synthase complex. This binding event disrupts the catalytic cycle of ATP synthesis and hydrolysis.

Interestingly, studies have shown that Citreoviridin acts as an uncompetitive inhibitor of ATP hydrolysis. This suggests that it binds to the enzyme-substrate complex, preventing the release of the product. The inhibition of ATP synthase leads to a disruption of cellular energy metabolism, which is the basis for its toxic effects.

Below is a diagram illustrating the signaling pathway of Citreoviridin's inhibitory action.

References

Metabolic Fate of Citreoviridin-13C23 in vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citreoviridin, a mycotoxin produced by several species of Penicillium and Aspergillus, poses a significant health risk due to its neurotoxic properties. Understanding its metabolic fate is crucial for assessing its toxicological impact and for the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the in vivo absorption, distribution, metabolism, and excretion (ADME) of Citreoviridin, with a conceptual focus on the use of isotopically labeled Citreoviridin-13C23 for precise tracing and quantification. This document synthesizes available data, details experimental methodologies for preclinical evaluation, and presents visual representations of metabolic pathways and experimental workflows.

Introduction

Citreoviridin (CTVD) is a polyketide mycotoxin that has been detected in various agricultural commodities, particularly rice.[1] Its toxicity is characterized by neurological symptoms, including paralysis, convulsions, and respiratory distress.[1] The lipophilic nature of Citreoviridin suggests it may readily cross biological membranes and accumulate in tissues. To fully comprehend its toxicokinetics and potential for bioaccumulation, detailed studies on its metabolic fate are essential. The use of a stable isotope-labeled version, such as this compound, in non-clinical studies allows for the unambiguous differentiation of the administered compound and its metabolites from endogenous molecules, providing precise quantitative data on its disposition.

In Vivo Pharmacokinetics and Distribution

Studies in animal models have begun to elucidate the pharmacokinetic profile of Citreoviridin. While specific data for this compound is not yet published, studies on the unlabeled compound provide a strong foundation for what to expect in a tracer study.

Plasma Pharmacokinetics

Following intravenous and oral administration in swine, Citreoviridin has been shown to have a relatively long half-life and high bioavailability. After intravenous administration, the mean half-life was determined to be 16.2 ± 4.3 hours. Oral administration resulted in a longer apparent half-life of approximately 21.4 ± 12.7 hours, with a peak plasma concentration (Cmax) of 38.2 ± 6.7 ng/mL reached at around 15 hours (Tmax). The bioavailability was estimated to be high, suggesting significant absorption from the gastrointestinal tract.

Table 1: Pharmacokinetic Parameters of Citreoviridin in Swine

| Parameter | Intravenous Administration (Mean ± SD) | Oral Administration (Mean ± SD) |

| Half-life (t1/2) | 16.2 ± 4.3 h | 21.4 ± 12.7 h |

| Tmax | - | 15.0 ± 6.0 h |

| Cmax | - | 38.2 ± 6.7 ng/mL |

| Volume of Distribution (Vd) | 1.5 ± 0.2 L | - |

| Bioavailability | - | 79.3% (AUCt), 116.4% (AUC∞) |

Tissue Distribution

Early studies in rats demonstrated that subcutaneously administered Citreoviridin is rapidly distributed to major organs. The highest concentrations were observed in the liver, followed by the kidneys and heart. Even after 52 hours, detectable levels of Citreoviridin remained in these organs, indicating a potential for accumulation.

While the full quantitative tissue distribution from the seminal rat study by Ueno and Ueno (1972) is not fully detailed in recent literature, the consistent finding is a primary distribution to the liver. A hypothetical study using this compound would provide precise measurements of tissue concentrations over time.

Table 2: Conceptual Quantitative Tissue Distribution of this compound in Rats (% of Administered Dose)

| Time Post-Dose | Blood | Liver | Kidneys | Heart | Brain | Adipose Tissue |

| 1 hour | ||||||

| 8 hours | ||||||

| 24 hours | ||||||

| 48 hours | ||||||

| 72 hours | ||||||

| This table is a template for data that would be generated from a radiolabeled or stable isotope-labeled study. Currently, comprehensive public data to populate this table is unavailable. |

Excretion

The primary routes of excretion for mycotoxins and their metabolites are through urine and feces. Quantitative data on the excretion of Citreoviridin is limited. A comprehensive mass balance study using this compound would be required to definitively determine the major routes and extent of excretion.

Table 3: Conceptual Excretion Profile of this compound in Rats (% of Administered Dose)

| Time Interval | Urine | Feces | Total Excreted |

| 0-24 hours | |||

| 24-48 hours | |||

| 48-72 hours | |||

| Total | |||

| This table is a template for data that would be generated from a radiolabeled or stable isotope-labeled study. Currently, comprehensive public data to populate this table is unavailable. |

Biotransformation and Metabolism

In vitro studies using liver S9 fractions from both swine and humans have identified several key metabolic pathways for Citreoviridin. These biotransformations are primarily Phase I reactions aimed at increasing the polarity of the molecule to facilitate its excretion.

The main metabolic transformations identified are:

-

Hydroxylation: The addition of a hydroxyl group (-OH).

-

Methylation: The addition of a methyl group (-CH3).

-

Desaturation: The formation of a double bond.

-

Dihydroxylation: The addition of two hydroxyl groups.

Notably, the formation of glucuronide conjugates (a common Phase II metabolic pathway for mycotoxins) was not significantly observed in the in vitro systems tested for Citreoviridin.

Experimental Protocols

The following section outlines a detailed methodology for a comprehensive in vivo study on the metabolic fate of this compound in a rat model.

Animal Model

-

Species: Sprague-Dawley rats (male, 8-10 weeks old)

-

Housing: Animals are housed individually in metabolic cages designed for the separate collection of urine and feces.

-

Acclimation: Animals are acclimated to the metabolic cages for at least 3 days prior to the study.

-

Diet: Standard laboratory chow and water are provided ad libitum, except for an overnight fast before oral administration.

Dosing and Administration

-

Test Article: this compound, dissolved in a suitable vehicle (e.g., corn oil or a solution of ethanol and water).

-

Dose: A single dose is administered. For toxicokinetic studies, both intravenous (via tail vein) and oral (via gavage) routes are used. A typical dose for a distribution and excretion study would be selected based on previous toxicity data to be non-lethal but analytically quantifiable.

-

Dose Confirmation: The concentration and stability of the dosing solution are confirmed by LC-MS/MS.

Sample Collection

-

Blood: Serial blood samples are collected from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to obtain plasma.

-

Urine and Feces: Urine and feces are collected at intervals (e.g., 0-8, 8-24, 24-48, and 48-72 hours post-dose). The volume of urine and the weight of feces are recorded.

-

Tissues: At the termination of the study (e.g., 72 hours), or at selected time points for tissue distribution, animals are euthanized, and major organs and tissues (liver, kidneys, heart, lungs, brain, spleen, muscle, adipose tissue) are collected, weighed, and stored at -80°C until analysis.

Sample Analysis

-

Sample Preparation:

-

Plasma, Urine: Protein precipitation with a solvent like acetonitrile, followed by centrifugation and analysis of the supernatant.

-

Feces, Tissues: Homogenization in an appropriate buffer, followed by liquid-liquid or solid-phase extraction to isolate this compound and its metabolites.

-

-

Analytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantification of Citreoviridin and its metabolites in biological matrices. The use of a stable isotope-labeled internal standard is recommended for accurate quantification.

-

Metabolite Identification: High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is used to identify potential metabolites based on their accurate mass and fragmentation patterns.

Conclusion

The in vivo metabolic fate of Citreoviridin is characterized by high bioavailability, extensive distribution to the liver and other major organs, and a relatively slow elimination process. The primary route of metabolism appears to be through Phase I reactions, including hydroxylation and methylation. To provide a definitive quantitative understanding of its ADME properties and to perform a robust risk assessment, further studies utilizing isotopically labeled Citreoviridin, such as this compound, are warranted. The experimental protocols outlined in this guide provide a framework for conducting such essential preclinical research.

References

Citreoviridin-13C23: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Citreoviridin, a mycotoxin produced by several species of Penicillium and Aspergillus. Particular focus is given to the application of its uniformly carbon-13 labeled analogue, Citreoviridin-13C23, as an internal standard in advanced analytical methodologies. This document consolidates key information on its chemical properties, biosynthesis, biological activity, and the experimental protocols essential for its study.

Introduction

Citreoviridin is a neurotoxic mycotoxin that has been implicated in "yellow rice" disease, a condition historically linked to cardiac beriberi in Japan.[1][2] It is a secondary metabolite produced by fungi such as Penicillium citreonigrum, Aspergillus terreus, and Eupenicillium ochrosalmoneum, which can contaminate staple foods like rice, corn, and other cereals.[3][4] The toxin's primary mechanism of action involves the inhibition of mitochondrial ATP synthase, leading to severe cellular energy deficits.[5]

The study of Citreoviridin, from its detection in food sources to its toxicological effects, relies on precise and accurate quantification. This is often complicated by matrix effects in complex samples. This compound, a stable isotope-labeled version of the molecule where all 23 carbon atoms are replaced with the ¹³C isotope, serves as an ideal internal standard for mass spectrometry-based analytical methods. Its identical chemical and physical properties to the native compound, but distinct mass, allow for the correction of matrix-induced signal suppression or enhancement and variations in sample preparation recovery, leading to highly accurate quantification.

Chemical and Physical Properties

Citreoviridin is a polyene mycotoxin characterized by a distinctive yellow color. Its structure features a conjugated tetraene system, an α-pyrone ring, and a substituted tetrahydrofuran ring.

Table 1: Chemical and Physical Properties of Citreoviridin

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₀O₆ | |

| Molar Mass | 402.487 g·mol⁻¹ | |

| IUPAC Name | 6-[(1E,3E,5E,7E)-8-[(2S,3R,4R,5R)-3,4-dihydroxy-2,4,5-trimethyloxolan-2-yl]-7-methylocta-1,3,5,7-tetraenyl]-4-methoxy-5-methylpyran-2-one | |

| CAS Number | 25425-12-1 | |

| Melting Point | 107-111 °C | |

| Solubility | DMSO: 10 mg/ml; Ethanol: 10 mg/ml | |

| Appearance | Yellow to orange powder |

Table 2: ¹³C-NMR Spectroscopic Data for Citreoviridin

| Carbon No. | Chemical Shift (δ, ppm) |

| 1 | 18.5 |

| 2 | 34.1 |

| 3 | 87.2 |

| 4 | 77.9 |

| 5 | 88.1 |

| 6 | 131.2 |

| 7 | 138.1 |

| 8 | 125.9 |

| 9 | 134.5 |

| 10 | 129.8 |

| 11 | 133.5 |

| 12 | 130.4 |

| 13 | 135.2 |

| 14 | 162.1 |

| 15 | 98.3 |

| 16 | 170.2 |

| 17 | 108.2 |

| 18 | 163.9 |

| 19 | 12.8 |

| 20 | 25.4 |

| 21 | 10.1 |

| 22 | 12.9 |

| 23 | 56.4 |

| Note: Data is compiled from typical values for polyketides and may vary slightly based on solvent and experimental conditions. A definitive list from a single source for all 23 carbons was not available in the provided search results. |

For this compound, the chemical shifts would be identical, but all carbon signals would exhibit coupling to adjacent ¹³C atoms. The molecular weight would be approximately 425.55 g·mol⁻¹ (402.487 + 23 * (1.00335)).

Biosynthesis

The biosynthesis of Citreoviridin in fungi like P. citreonigrum and A. terreus is governed by a dedicated gene cluster. This cluster contains the genes encoding the enzymes necessary for its assembly from simple precursors. The core of the molecule is synthesized by a highly reducing polyketide synthase (HR-PKS).

The key genes identified in the Citreoviridin (ctv) biosynthesis cluster are:

-

ctvA: A highly reducing polyketide synthase (HR-PKS) responsible for the formation of the polyketide backbone.

-

ctvB: A methyltransferase.

-

ctvC: A flavin-dependent mono-oxygenase.

-

ctvD: A hydrolase.

These four genes are considered sufficient for the formation of the Citreoviridin molecule. The cluster may also contain genes for self-resistance, such as an extra copy of the F1-ATPase β-subunit gene (ctvE), the target of the toxin, and a putative MFS transporter that may be involved in its efflux.

Caption: Citreoviridin biosynthesis pathway.

Biological Activity and Toxicology

Citreoviridin is a potent neurotoxin that primarily targets the mitochondrial F1F0-ATP synthase, a critical enzyme for cellular energy production. Inhibition of this enzyme leads to a rapid depletion of ATP, which is particularly detrimental to high-energy-demand tissues like the central nervous system and the heart.

The toxic effects manifest as respiratory and cardiovascular failures. Symptoms in animal models include decreased motor activity, hypothermia, paralysis, convulsions, and ultimately, respiratory arrest. Its association with cardiac beriberi suggests a link to thiamine deficiency, although the exact mechanism of this interaction is not fully elucidated.

Table 3: Toxicological Data for Citreoviridin

| Parameter | Value | Species | Route | Source |

| LD₅₀ | 3.6-11.8 mg/kg | Mouse | Subcutaneous | |

| LD₅₀ | 7.5 mg/kg | Mouse | Intraperitoneal | |

| LD₅₀ | 37.5 mg/kg | 1-day-old Chicken | Oral | |

| Acute Effects | Respiratory failure, cardiovascular failure, CNS depression, paralysis | Rabbit, Mouse | Intravenous, Intraperitoneal, Subcutaneous |

Recent studies suggest a cardiotoxic mechanism involving the PPAR-γ-mTORC2-autophagy pathway. Citreoviridin was found to inhibit the transcriptional activity of PPAR-γ, leading to apoptosis in cardiomyocytes.

Caption: Signaling pathway of Citreoviridin-induced cardiotoxicity.

Experimental Protocols

Production and Extraction of Citreoviridin

This protocol is based on the methodology described for the production of Citreoviridin from Penicillium citreonigrum.

-

Fungal Cultivation:

-

Prepare Yeast Extract Sucrose (YES) liquid medium (4 g/L yeast extract, 20 g/L sucrose in distilled water).

-

Inoculate 500 mL of YES medium in culture flasks with spores of P. citreonigrum.

-

Incubate the culture for 8 days at 25 °C in stationary conditions.

-

-

Extraction:

-

Separate the mycelium from the liquid medium by filtration.

-

Extract both the mycelium and the liquid medium separately with chloroform.

-

Combine the chloroform extracts and evaporate the solvent under reduced pressure to obtain a crude extract. A significant portion of the toxin (around 74.3%) is typically found in the mycelia.

-

-

Purification:

-

Dissolve the crude extract in a suitable solvent (e.g., methanol/water mixture).

-

Perform semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the Citreoviridin fraction.

-

Confirm the purity of the isolated fraction using analytical HPLC and characterize it using spectroscopic methods (NMR, MS, UV/VIS, FT-IR).

-

Note on Stability: Citreoviridin can isomerize to isocitreoviridin over long storage periods, even when frozen and protected from light. Purity should be verified before use in toxicological studies.

Production of this compound

The production of uniformly labeled this compound would follow the same fermentation protocol as above, with the critical substitution of standard glucose or sucrose in the culture medium with uniformly labeled ¹³C-glucose or ¹³C-sucrose. The labeled precursor will be incorporated by the fungus during the biosynthesis process, resulting in the production of ¹³C-labeled secondary metabolites, including this compound. The extraction and purification steps remain the same.

Analytical Quantification using LC-MS/MS with this compound

This protocol outlines a stable isotope dilution assay (SIDA) for the accurate quantification of Citreoviridin.

-

Sample Preparation:

-

Homogenize the sample matrix (e.g., ground rice, corn).

-

Weigh a known amount of the homogenized sample into a tube.

-

Add a precise amount of this compound internal standard solution (of known concentration) to the sample.

-

Add the extraction solvent (e.g., acetonitrile/water/formic acid mixture).

-

Vortex or sonicate to ensure thorough extraction.

-

Centrifuge the sample to pellet solid material.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to an autosampler vial for injection.

-

Perform chromatographic separation using a C18 column with a suitable mobile phase gradient (e.g., water and acetonitrile/methanol with formic acid).

-

Detect the analytes using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transition for Citreoviridin: Monitor the transition from the precursor ion (e.g., [M+H]⁺) to a specific product ion.

-

MRM Transition for this compound: Monitor the transition from the ¹³C-labeled precursor ion ([M+23+H]⁺) to its corresponding product ion.

-

-

-

Quantification:

-

Create a calibration curve using standards of unlabeled Citreoviridin spiked with the same constant amount of this compound internal standard.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Calculate the concentration of Citreoviridin in the unknown sample by comparing its peak area ratio to the calibration curve. This ratio-based calculation corrects for any loss during sample preparation and any matrix effects during ionization.

-

References

- 1. Purification and full characterisation of citreoviridin produced by Penicillium citreonigrum in yeast extract sucrose (YES) medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Whole Genome Analysis Revealed the Genes Responsible for Citreoviridin Biosynthesis in Penicillium citreonigrum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Citreoviridin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Citreoviridin in Cereal Matrices using Citreoviridin-¹³C₂₃ as an Internal Standard for LC-MS/MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and accurate method for the quantification of the mycotoxin Citreoviridin in cereal matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To overcome matrix effects and ensure high precision, a stable isotope-labeled internal standard, Citreoviridin-¹³C₂₃, is employed. The protocol provides a comprehensive guide from sample preparation to data analysis, making it suitable for food safety testing and toxicological research.

Introduction

Citreoviridin is a neurotoxic mycotoxin produced by several species of Penicillium and Aspergillus fungi.[1][2] Contamination of staple foods such as rice and corn with Citreoviridin has been linked to adverse health effects, including cardiovascular and neurological damage.[1][3][4] Accurate and sensitive detection of this mycotoxin is therefore crucial for ensuring food safety and for toxicological assessments.

LC-MS/MS has become the gold standard for mycotoxin analysis due to its high sensitivity and selectivity. However, complex food matrices can interfere with the ionization process in the mass spectrometer, leading to ion suppression or enhancement, which can compromise the accuracy of quantification. The use of a stable isotope-labeled internal standard, which has identical chemical and physical properties to the analyte, is the most effective way to compensate for these matrix effects and variations during sample preparation. This note describes a method using Citreoviridin-¹³C₂₃ as an internal standard for the reliable quantification of Citreoviridin.

Experimental Protocols

Materials and Reagents

-

Citreoviridin analytical standard

-

Citreoviridin-¹³C₂₃ internal standard solution (e.g., 1 µg/mL in acetonitrile)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Solid-phase extraction (SPE) cartridges (if required for cleanup)

-

0.22 µm syringe filters

Sample Preparation: Extraction from Cereal Matrix

-

Homogenization: Mill a representative 50 g sample of the cereal (e.g., rice, corn) to a fine powder.

-

Extraction:

-

Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Add 20 mL of acetonitrile/water (80:20, v/v).

-

Vortex for 1 minute to ensure the sample is fully wetted.

-

Shake on a mechanical shaker for 60 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

-

Internal Standard Spiking: Transfer 1 mL of the supernatant to a new tube and add a precise volume of the Citreoviridin-¹³C₂₃ internal standard solution (e.g., 50 µL of a 1 µg/mL solution) to achieve a final concentration of 50 ng/mL.

-

Cleanup (Optional, if high matrix interference is observed):

-

The extract can be further cleaned using a suitable SPE cartridge. The choice of cartridge will depend on the specific matrix.

-

-

Filtration: Filter the final extract through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 5 mM Ammonium acetate in water + 0.1% Formic acid |

| Mobile Phase B | Methanol + 0.1% Formic acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 0-1 min: 10% B; 1-8 min: 10-95% B; 8-10 min: 95% B; 10.1-12 min: 10% B |

Mass Spectrometry (MS/MS) Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |

| MRM Transitions | See Table 1 |

Table 1: Multiple Reaction Monitoring (MRM) Transitions for Citreoviridin and Citreoviridin-¹³C₂₃

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Citreoviridin | 403.2 | 191.1 (Quantifier) | 100 | 30 | 25 |

| 403.2 | 315.2 (Qualifier) | 100 | 30 | 15 | |

| Citreoviridin-¹³C₂₃ | 426.2 | 208.1 (Quantifier) | 100 | 30 | 25 |

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards by spiking blank matrix extract with known concentrations of the Citreoviridin analytical standard. Add a constant amount of the Citreoviridin-¹³C₂₃ internal standard to each calibration standard.

-

Quantification: Plot the ratio of the peak area of the Citreoviridin quantifier ion to the peak area of the Citreoviridin-¹³C₂₃ quantifier ion against the concentration of Citreoviridin. Perform a linear regression to generate a calibration curve. The concentration of Citreoviridin in the samples is then determined using this curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the described method.

Table 2: Method Performance Characteristics

| Parameter | Result |

| Linearity Range | 0.5 - 200 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Recovery (%) | 92 - 105% |

| Precision (RSD%) | < 10% |

Visualizations

Caption: Experimental workflow for Citreoviridin quantification.

Caption: Simplified toxicity pathway of Citreoviridin.

Conclusion

The described LC-MS/MS method, incorporating Citreoviridin-¹³C₂₃ as an internal standard, provides a highly accurate, sensitive, and robust approach for the quantification of Citreoviridin in cereal matrices. The use of a stable isotope-labeled internal standard effectively mitigates matrix effects, ensuring reliable results for food safety monitoring and research applications. This protocol can be readily implemented in analytical laboratories for routine mycotoxin analysis.

References

Application Note: Quantitative Analysis of Citreoviridin in Cereal Matrices using Isotope Dilution LC-MS/MS with Citreoviridin-¹³C₂₃

Introduction

Citreoviridin is a mycotoxin produced by several fungal species, including Penicillium citreonigrum and Aspergillus terreus, which can contaminate staple foods such as rice and corn.[1][2] The toxin is a potent inhibitor of mitochondrial ATP synthase, leading to a range of toxic effects, including respiratory and cardiovascular failure.[3] Chronic exposure to citreoviridin has been linked to conditions like Keshan disease and may contribute to atherosclerosis by disrupting lipid metabolism.[1][4] Given the potential health risks, sensitive and accurate quantification of citreoviridin in food and feed is crucial for consumer safety and regulatory compliance.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for mycotoxin analysis due to its high selectivity and sensitivity. However, complex food matrices can cause ion suppression or enhancement, affecting the accuracy of quantification. The use of a stable isotope-labeled internal standard, such as Citreoviridin-¹³C₂₃, in an isotope dilution mass spectrometry (IDMS) approach can effectively compensate for these matrix effects, leading to highly accurate and precise results. This application note provides a detailed protocol for the quantitative analysis of citreoviridin in cereal matrices using Citreoviridin-¹³C₂₃ as an internal standard.

Principle of the Method

The method employs a stable isotope dilution assay. A known amount of Citreoviridin-¹³C₂₃ is added to the sample prior to extraction. This "spiked" sample is then subjected to solvent extraction and clean-up. During LC-MS/MS analysis, the native citreoviridin and the ¹³C-labeled internal standard co-elute. Since they have nearly identical physicochemical properties, they experience the same degree of matrix effects and any losses during sample preparation. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, the concentration of citreoviridin in the original sample can be accurately determined, irrespective of variations in sample recovery or matrix-induced signal fluctuations.

Experimental Protocols

Materials and Reagents

-

Citreoviridin standard (≥98% purity)

-

Citreoviridin-¹³C₂₃ internal standard (≥98% purity, ≥99% isotope enrichment)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

-

0.22 µm syringe filters (PTFE)

Standard Solution Preparation

-

Citreoviridin Stock Solution (100 µg/mL): Accurately weigh 1 mg of citreoviridin standard and dissolve in 10 mL of methanol.

-

Citreoviridin-¹³C₂₃ Internal Standard Stock Solution (10 µg/mL): Accurately weigh 0.1 mg of Citreoviridin-¹³C₂₃ and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the citreoviridin stock solution with methanol:water (50:50, v/v) to achieve concentrations ranging from 0.1 to 50 ng/mL.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the Citreoviridin-¹³C₂₃ stock solution with acetonitrile:water (80:20, v/v).

Sample Preparation

-

Homogenization: Mill a representative portion of the cereal sample (e.g., rice, corn) to a fine powder.

-

Weighing and Spiking: Accurately weigh 5.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube. Add 50 µL of the 100 ng/mL Citreoviridin-¹³C₂₃ internal standard spiking solution.

-

Extraction: Add 20 mL of acetonitrile:water (80:20, v/v) to the tube. Vortex vigorously for 1 minute and then shake on a mechanical shaker for 60 minutes.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

-

SPE Clean-up (Optional, for complex matrices):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load 5 mL of the supernatant from the centrifuged extract onto the cartridge.

-

Wash the cartridge with 5 mL of water:methanol (80:20, v/v).

-

Elute the analytes with 5 mL of methanol.

-

-

Evaporation and Reconstitution: Transfer 1 mL of the supernatant (or the eluate from SPE) to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of methanol:water (50:50, v/v).

-

Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

-

LC System: UHPLC system

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient:

-

0-1 min: 10% B

-

1-8 min: 10-95% B

-

8-10 min: 95% B

-

10.1-12 min: 10% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |

| Citreoviridin | 403.2 | 315.2 | 56 | 13 |

| 403.2 | 139.1 | 56 | 33 | |

| Citreoviridin-¹³C₂₃ | 426.2 | 338.2 | 56 | 13 |

| 426.2 | 139.1 | 56 | 33 |

Quantification transition is in bold.

Data Presentation

Expected Method Performance

The following table summarizes the expected performance characteristics of the method based on typical results for mycotoxin analysis using isotope dilution LC-MS/MS.

| Parameter | Expected Value |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/kg |

| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/kg |

| Recovery | 90 - 110% |

| Repeatability (RSDr) | < 10% |

| Reproducibility (RSDR) | < 15% |

Sample Analysis Results

The following table is an example of how to present quantitative results for citreoviridin in cereal samples.

| Sample ID | Matrix | Citreoviridin Concentration (µg/kg) | % RSD (n=3) |

| Cereal-001 | Rice Flour | 12.5 | 4.2 |

| Cereal-002 | Corn Meal | 5.8 | 6.1 |

| Cereal-003 | Wheat Flour | < LOQ | - |

Visualizations

Experimental Workflow

References

- 1. Citreoviridin induces triglyceride accumulation in hepatocytes through inhibiting PPAR-α in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. Analysis of Citrinin in Cereals, Red Yeast Rice Dietary Supplement, and Animal Feed by Immunoaffinity Column Cleanup and LC with Fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application of Citreoviridin-¹³C₂₃ in Food Matrix Analysis: A Comprehensive Guide

Introduction

Citreoviridin is a mycotoxin produced by several species of Penicillium and Aspergillus fungi, which can contaminate various food commodities, particularly rice.[1][2][3] Its neurotoxic properties pose a significant health risk to consumers, necessitating sensitive and accurate analytical methods for its detection and quantification in food products. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for mycotoxin analysis due to its high selectivity and sensitivity.[4][5] However, the complexity of food matrices can lead to significant matrix effects, causing ion suppression or enhancement, which can compromise the accuracy of quantification. The use of a stable isotope-labeled internal standard, such as Citreoviridin-¹³C₂₃, is the most effective strategy to compensate for these matrix effects and ensure reliable analytical results.

This document provides detailed application notes and protocols for the use of Citreoviridin-¹³C₂₃ as an internal standard for the quantitative analysis of citreoviridin in various food matrices using LC-MS/MS.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched version of the analyte (the internal standard) to the sample at the beginning of the analytical process. Citreoviridin-¹³C₂₃ has the same physicochemical properties as the native citreoviridin but a different mass due to the incorporation of ¹³C atoms. By tracking the ratio of the native analyte to the labeled internal standard, any variations in sample preparation, chromatographic retention, and ionization efficiency are effectively normalized, leading to highly accurate and precise quantification.

Application Notes

Applicability:

This method is applicable to the quantitative analysis of citreoviridin in a variety of food matrices, including but not limited to:

-

Cereals and grains (e.g., rice, maize, wheat)

-

Cereal-based products

-

Fruit and vegetable juices

-

Herbs and spices

Advantages of Using Citreoviridin-¹³C₂₃:

-

Accurate Quantification: Effectively corrects for matrix effects (ion suppression/enhancement) and variations in analyte recovery during sample preparation.

-

Improved Precision and Reproducibility: Minimizes variability introduced during the analytical workflow.

-

High Sensitivity: Enables the accurate determination of low levels of citreoviridin contamination.

-

Method Robustness: Enhances the reliability of the analytical method across different food matrices.

Key Considerations:

-

Purity of Internal Standard: The chemical and isotopic purity of the Citreoviridin-¹³C₂₃ standard is critical for accurate quantification.

-

Equilibration: The internal standard must be thoroughly mixed and equilibrated with the sample matrix to ensure it experiences the same analytical variations as the native analyte.

-

Concentration of Internal Standard: The concentration of the internal standard should be optimized to be in a similar range as the expected concentration of the analyte in the samples.

-

Mass Spectrometric Resolution: The mass spectrometer must have sufficient resolution to distinguish between the mass-to-charge ratios (m/z) of the native citreoviridin and the ¹³C-labeled internal standard.

Experimental Protocols

Sample Preparation and Extraction

This protocol is a general guideline and may require optimization for specific food matrices.

Materials:

-

Food sample (homogenized)

-

Citreoviridin-¹³C₂₃ internal standard solution (concentration to be optimized)

-

Extraction solvent: Acetonitrile/Water/Formic Acid (e.g., 80:19:1, v/v/v)

-

Centrifuge tubes (50 mL)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or equivalent)

Procedure:

-

Weigh 5 g of the homogenized food sample into a 50 mL centrifuge tube.

-

Add a known amount of the Citreoviridin-¹³C₂₃ internal standard solution. The amount should be optimized based on the expected contamination levels.

-

Add 20 mL of the extraction solvent to the tube.

-

Cap the tube tightly and vortex vigorously for 20 minutes.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant (extract).

-

For cleaner samples, the extract can be diluted with the mobile phase and directly injected. For more complex matrices, a clean-up step may be necessary (e.g., using a QuEChERS-based method or solid-phase extraction).

-

Filter the final extract through a 0.22 µm syringe filter into an LC vial prior to analysis.

Caption: Workflow for sample preparation and extraction.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

LC Parameters (Example):

-

Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

0-1 min: 10% B

-

1-10 min: 10% to 100% B

-

10-16 min: 100% B

-

16.1-20 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.6 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40 °C.

MS/MS Parameters (Example):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Capillary Voltage: 4000 V.

-

Gas Temperature: 400 °C.

-

Nebulizer Gas: 40 psi.

-